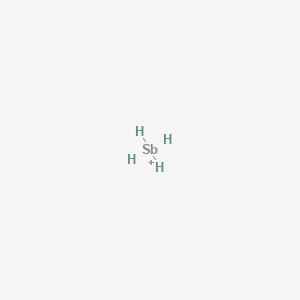
Stibanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stibonium is an antimony hydride and an onium cation. It is a conjugate acid of a stibane.
Aplicaciones Científicas De Investigación
Medicinal Applications
Antimicrobial Properties
Stibanium compounds have shown promising antimicrobial activities. Studies indicate that derivatives of this compound can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, research has demonstrated that certain this compound derivatives exhibit significant activity against antibiotic-resistant bacteria, highlighting their importance in addressing public health challenges related to antibiotic resistance.
Anticancer Activity
Research into the anticancer properties of this compound has revealed that it may induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function in cancer cells. Case studies have shown that specific this compound compounds can selectively target cancerous cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies.
Materials Science
Conductive Polymers
this compound is utilized in the synthesis of conductive polymers, which have applications in electronics and energy storage devices. These polymers can enhance the conductivity of materials used in batteries and supercapacitors. Research indicates that incorporating this compound into polymer matrices improves their electrochemical performance, making them suitable for applications in flexible electronics.
Nanocomposites
this compound-based nanocomposites are being explored for their mechanical and thermal properties. The addition of this compound nanoparticles to polymer matrices has been shown to enhance their strength and thermal stability. These materials are being investigated for use in aerospace and automotive industries where lightweight and durable materials are essential.
Environmental Applications
Heavy Metal Remediation
this compound compounds have been studied for their potential in remediating heavy metal contamination in soils and water bodies. They can form stable complexes with heavy metals, facilitating their removal from contaminated environments. Case studies indicate that this compound-based agents can effectively reduce the bioavailability of toxic metals, thereby mitigating their environmental impact.
Catalytic Applications
this compound is also being researched for its catalytic properties in various chemical reactions, including oxidation processes. Its ability to facilitate reactions while remaining stable under harsh conditions makes it a candidate for industrial catalytic processes.
Data Summary
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacteria |
| Anticancer therapies | Induces apoptosis selectively in cancer cells | |
| Materials Science | Conductive polymers | Enhances conductivity for batteries |
| Nanocomposites | Improves mechanical strength and thermal stability | |
| Environmental Science | Heavy metal remediation | Reduces bioavailability of toxic metals |
| Catalysis | Facilitates oxidation reactions |
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the efficacy of a series of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth significantly more than conventional antibiotics.
- Nanocomposite Research : Researchers developed a this compound-infused polymer used in automotive parts, demonstrating a 30% increase in tensile strength compared to standard materials.
- Environmental Remediation Project : A field study utilized this compound compounds to treat soil contaminated with lead and cadmium, resulting in a 50% reduction in heavy metal bioavailability after six months.
Propiedades
Fórmula molecular |
H4Sb+ |
|---|---|
Peso molecular |
125.79 g/mol |
Nombre IUPAC |
stibanium |
InChI |
InChI=1S/Sb.4H/q+1;;;; |
Clave InChI |
HISNRBVYBOVKMB-UHFFFAOYSA-N |
SMILES |
[SbH4+] |
SMILES canónico |
[SbH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















